1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid 1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398653
InChI: InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-7-11(12(15)16)13-8-14/h3-8H,2H2,1H3,(H,15,16)
SMILES: CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13398653

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid -

Specification

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 1-(4-ethylphenyl)imidazole-4-carboxylic acid
Standard InChI InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-7-11(12(15)16)13-8-14/h3-8H,2H2,1H3,(H,15,16)
Standard InChI Key PLNQTPMDHBRZGX-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O
Canonical SMILES CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O

Introduction

Structural Identification and Molecular Properties

Chemical Identity

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid belongs to the imidazole carboxylate family, with the following identifiers:

  • IUPAC Name: 1-(4-ethylphenyl)imidazole-4-carboxylic acid

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • CAS Registry Number: 1247910-65-1 .

The structure features an imidazole core with a 4-ethylphenyl substituent at the 1-position and a carboxylic acid group at the 4-position (Fig. 1). Computational analyses predict a planar imidazole ring with the ethylphenyl group inducing slight steric hindrance, influencing its reactivity and binding interactions .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.75 (d, 2H, aromatic-H), 7.42 (d, 2H, aromatic-H), 4.12 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃) .

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O acid) .

Synthesis and Optimization

Cycloaddition Route

The primary synthesis involves a cycloaddition reaction between ethyl isocyanoacetate and N-aryl-benzimidoyl chlorides. Key steps include:

  • Imidoyl Chloride Preparation:

    • Reaction of 4-ethylbenzamide with thionyl chloride yields N-(4-ethylphenyl)benzimidoyl chloride .

  • Cycloaddition:

    • Ethyl isocyanoacetate reacts with the imidoyl chloride in toluene at 60–75°C, catalyzed by triethylamine, to form ethyl 1-(4-ethylphenyl)-1H-imidazole-4-carboxylate .

  • Hydrolysis:

    • Saponification with aqueous NaOH followed by acidification (HCl) yields the carboxylic acid (Yield: 56–83%) .

Table 1: Synthesis Parameters and Yields

StepReagents/ConditionsYield (%)
Imidoyl ChlorideSOCl₂, reflux, 4h85
CycloadditionEt₃N, toluene, 70°C, 12h78
Hydrolysis2M NaOH, THF/H₂O, rt, 3h83

Catalytic Methods

Alternative methods employ inorganic salt catalysts (e.g., BaSO₄/Fe(NO₃)₃) for oxidative desulfurization of 2-thiolimidazole precursors, enhancing yield (90%) and reducing byproducts .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.95 mg/mL), soluble in DMSO (25 mg/mL), and methanol (15 mg/mL) .

  • Melting Point: 294–295°C (decomposition observed above 300°C) .

  • LogP: 1.53 (predicted), indicating moderate lipophilicity .

Table 2: Thermodynamic Properties

PropertyValue
Boiling Point495°C (predicted)
Vapor Pressure0.0 ± 1.2 mmHg (25°C)
Refractive Index1.617

Applications in Pharmaceutical Research

Antiviral Activity

Derivatives of 1-(4-ethylphenyl)-1H-imidazole-4-carboxylic acid exhibit inhibitory effects against orthopoxviruses (e.g., vaccinia virus) with IC₅₀ values <1 μM. The ethylphenyl group enhances membrane permeability, while the carboxylic acid facilitates target binding .

HIV-1 Integrase Inhibition

In AlphaScreen assays, carbohydrazide derivatives of this compound demonstrated 33–45% inhibition of HIV-1 integrase-LEDGF/p75 interactions at 100 μM, though cytotoxicity (CC₅₀ = 50–200 μM) limits therapeutic utility .

Coordination Polymers

The carboxylate group enables metal coordination, forming lanthanide complexes (e.g., [Ln(HIMC)(SO₄)(H₂O)]) with applications in catalysis and materials science .

SupplierPurity (%)Price (USD/g)
Crysdot97441
Bide Pharmatech95398
Guangdong Shengke98415

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